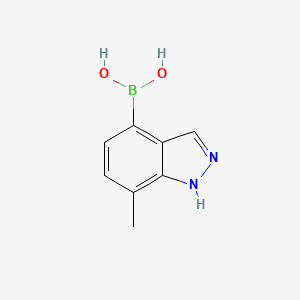

7-Methyl-1H-indazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-methyl-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-3-7(9(12)13)6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZXPPCPIAEUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methyl-1H-indazole-4-boronic acid: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Indazole Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique bicyclic aromatic nature imparts favorable physicochemical properties and versatile binding capabilities. When functionalized with a boronic acid moiety, the resulting molecule becomes a powerful and versatile building block in organic synthesis. This guide provides an in-depth technical overview of 7-Methyl-1H-indazole-4-boronic acid, a key reagent for researchers and scientists. We will explore its chemical properties, discuss its synthesis and handling, and provide field-proven insights into its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development.

Core Chemical and Physical Properties

This compound is a solid organic compound valued for its role as a synthetic intermediate. While boronic acids are known for their propensity to dehydrate to form boroxines, they are typically stable under standard laboratory conditions when stored properly. For many synthetic applications, the more stable pinacol ester derivative, 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, is often preferred due to its enhanced stability and ease of handling.[1]

Below is a summary of the key identification and physical properties for both the boronic acid and its pinacol ester.

| Property | This compound | This compound pinacol ester |

| Molecular Formula | C₈H₉BN₂O₂ | C₁₄H₁₉BN₂O₂[2] |

| Molecular Weight | 175.98 g/mol | 258.13 g/mol [2] |

| CAS Number | 1310404-46-6 | 1186334-60-0[2] |

| Appearance | Typically an off-white to pale solid. | Typically a white to off-white solid. |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | Soluble in a wide range of organic solvents including THF, Dioxane, DCM, and Ethyl Acetate. |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[3] | Store in a well-sealed container in a cool, dry place.[3] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Structural elucidation and purity assessment are paramount in synthesis. While specific, publicly available spectra for this compound are not consistently reported, we can predict the expected signals based on its structure and data from analogous compounds. Vendor-supplied spectral data is often available upon request.[4]

Expected ¹H NMR (400 MHz, DMSO-d₆):

-

NH Proton: A broad singlet, typically downfield (>12 ppm), corresponding to the indazole N-H.

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm) for the protons at the C5 and C6 positions of the indazole ring, showing ortho coupling.

-

CH Proton: A singlet for the proton at the C3 position (approx. 8.0-8.5 ppm).

-

Methyl Protons: A singlet around 2.5 ppm corresponding to the C7-methyl group.

-

B(OH)₂ Protons: A broad singlet, often exchangeable with D₂O, for the two hydroxyl groups on the boron atom.

Expected ¹³C NMR (100 MHz, DMSO-d₆):

-

Aromatic Carbons: Signals in the range of 110-140 ppm for the carbons of the indazole ring. The carbon attached to the boron atom (C4) would appear as a broad signal or may not be observed due to quadrupolar relaxation.

-

Methyl Carbon: A signal in the aliphatic region (approx. 15-20 ppm).

Synthesis and Handling

The synthesis of aryl boronic acids and their esters is a well-established field. A common and effective method for preparing the pinacol ester of this compound involves a palladium-catalyzed borylation of a corresponding aryl halide, such as 4-bromo-7-methyl-1H-indazole.

Workflow for Synthesis of the Pinacol Ester

Caption: Fig 1. General workflow for the synthesis of an indazole pinacol boronate.

Representative Protocol: Synthesis of 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

This protocol is adapted from established procedures for the Miyaura borylation of aryl halides.

-

Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromo-7-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.) and anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure pinacol ester.

Safety and Handling

As with many boronic acid derivatives, this compound and its pinacol ester are classified as irritants.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

-

Precautions: Handle in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[8][9] The reaction couples the boronic acid (or its ester) with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

The Catalytic Cycle

The mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.

Caption: Fig 2. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound pinacol ester with 4-Bromoanisole

This representative protocol is based on standard conditions for coupling heteroaryl boronates with aryl bromides.[8]

-

Reaction Setup: In a microwave vial or Schlenk tube, combine this compound pinacol ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

-

Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.), followed by a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 90-110 °C for 2-6 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for completion via TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to obtain the desired biaryl product, 4-(4-methoxyphenyl)-7-methyl-1H-indazole.

Conclusion and Future Outlook

This compound and its pinacol ester derivative are high-value chemical tools for drug discovery and organic synthesis. Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures, particularly the biaryl motifs that are central to many pharmacologically active compounds.[10] Understanding the properties, synthesis, and reaction protocols detailed in this guide enables researchers to effectively leverage this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics. As the demand for novel, structurally diverse small molecules continues to grow, the strategic application of building blocks like this compound will remain a critical component of successful research endeavors.

References

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C14H19BN2O2 | CID 68665892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 7-methyl-1H-indazol-4-yl-4-boronic acid(1310404-46-6) 1H NMR [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 7-Methyl-1H-indazole-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

CAS Number: 1310404-46-6

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-4-boronic acid, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and critical applications, with a focus on its role in the development of kinase inhibitors.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic aromatic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional arrangements that can effectively target various biological macromolecules. Within this class, this compound has emerged as a particularly valuable reagent. The strategic placement of the methyl and boronic acid groups facilitates specific molecular interactions and provides a versatile handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Boronic acids, in general, are appreciated in drug discovery for their stability, low toxicity, and versatile reactivity.[1][2] The boronic acid moiety is a key functional group for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction is instrumental in the synthesis of complex organic molecules, including many kinase inhibitors.[4]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 1310404-46-6 | [5] |

| Molecular Formula | C8H9BN2O2 | [5] |

| Molecular Weight | 175.98 g/mol | [5] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Purity | Commercially available with ≥95% purity | General Knowledge |

Synthesis of this compound: A Step-by-Step Protocol

Conceptual Synthetic Workflow:

The synthesis logically proceeds through the formation of a suitable indazole precursor, followed by the introduction of the boronic acid group.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

Step 1: Synthesis of 4-Bromo-7-methyl-1H-indazole

This intermediate is a key precursor. Its synthesis can be achieved from commercially available 2-bromo-3-methylaniline through diazotization followed by cyclization.

Step 2: Borylation to form this compound

-

Materials: 4-Bromo-7-methyl-1H-indazole, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes, Triisopropyl borate, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 4-Bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

-

Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

To the resulting solution, add Triisopropyl borate (1.2 eq) dropwise at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Quench the reaction by the slow addition of 1M HCl at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Rationale for Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as organolithium reagents are highly reactive with oxygen and moisture.

-

Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are performed at low temperatures to minimize side reactions and ensure regioselectivity.

-

Triisopropyl borate: This electrophilic boron source is commonly used for the synthesis of boronic acids from organolithium or Grignard reagents.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate to the desired boronic acid.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.[4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The indazole core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

The Suzuki-Miyaura Coupling Reaction:

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction allows for the formation of a C-C bond between the indazole core and various aryl or heteroaryl halides. This versatility enables the rapid synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Case Study: Synthesis of PKMyt1 Kinase Inhibitors

Recent patent literature discloses the use of indazole derivatives in the synthesis of inhibitors for PKMyt1, a protein kinase involved in cell cycle regulation.[7] While the patent may not explicitly detail the use of this compound, it highlights the general strategy of using substituted indazole boronic acids to construct such inhibitors. The 7-methyl group can provide beneficial steric and electronic properties that enhance binding affinity and selectivity for the target kinase.

General Protocol for Suzuki-Miyaura Coupling with an Indazole Boronic Acid:

-

Materials: this compound (1.0 eq), Aryl or Heteroaryl halide (1.2 eq), Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), Base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq), Solvent (e.g., Dioxane/Water, DMF, or Toluene).

-

Procedure:

-

To a reaction vessel, add the this compound, the aryl/heteroaryl halide, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

-

Rationale for Experimental Choices:

-

Palladium Catalyst: A variety of palladium catalysts can be used, and the choice often depends on the specific substrates. Catalysts with bulky phosphine ligands are often effective for cross-coupling reactions.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction yield and rate.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in modern drug discovery. Its utility in the synthesis of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists. The ability to readily introduce the 7-methyl-1H-indazol-4-yl moiety into potential drug candidates allows for the fine-tuning of their pharmacological properties, leading to the development of more potent and selective therapeutics, especially in the area of kinase inhibitors. As our understanding of disease pathways continues to grow, the demand for novel and diverse small molecules will undoubtedly increase, further solidifying the importance of key intermediates like this compound in the future of medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. This compound 95% | CAS: 1310404-46-6 | AChemBlock [achemblock.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 7-Methyl-1H-indazole-4-boronic Acid: A Cornerstone Building Block in Modern Medicinal Chemistry

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its unique physicochemical properties and its ability to form critical interactions with a wide array of biological targets.[1] Among its many derivatives, 7-Methyl-1H-indazole-4-boronic acid and its congeners have garnered significant attention as versatile synthetic intermediates. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and strategic applications of this compound, with a particular focus on its role in the construction of complex bioactive molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for leveraging this powerful chemical tool.

Introduction: The Strategic Importance of the 7-Methyl-1H-indazole Moiety

The indazole nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, offers a rigid and synthetically tractable framework for drug design.[1] The strategic placement of a methyl group at the 7-position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by occupying specific hydrophobic pockets within target proteins, thereby enhancing potency and selectivity.[1] The introduction of a boronic acid functionality at the 4-position transforms the 7-methyl-1H-indazole core into a potent building block for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient assembly of complex molecular architectures from readily available components.[3]

Molecular Structure and Physicochemical Properties

This compound is an organoboron compound characterized by the presence of a boronic acid group (-B(OH)₂) attached to the C4 position of the 7-methyl-1H-indazole core. Boronic acids are known for their unique electronic and geometric properties, acting as mild Lewis acids.[4] They are often utilized in their more stable pinacol ester form, 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, which offers improved handling and stability while readily participating in cross-coupling reactions.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [6] |

| Molecular Weight | 175.98 g/mol | [6] |

| Appearance | White to light yellow powder | [6] |

| Storage | 0-8 °C, inert atmosphere | [6] |

Note: Data for the boronic acid is presented. The pinacol ester has a molecular formula of C₁₄H₁₉BN₂O₂ and a molecular weight of 258.12 g/mol .

Synthesis of this compound and its Pinacol Ester

The synthesis of this compound typically proceeds through a multi-step sequence, starting from a readily available precursor. A common and logical synthetic strategy involves the preparation of a halogenated indazole intermediate, which is then converted to the boronic acid or its ester.

Synthesis of the Key Intermediate: 4-Bromo-7-methyl-1H-indazole

The synthesis of the crucial 4-bromo-7-methyl-1H-indazole intermediate can be achieved through various routes. One plausible approach, adapted from known indazole syntheses, starts with the appropriate substituted aniline. For instance, a process analogous to the synthesis of other substituted indazoles would involve the diazotization of a 2-bromo-6-methylaniline derivative followed by an intramolecular cyclization.[7]

A general workflow for such a transformation is depicted below:

Conversion to this compound Pinacol Ester via Miyaura Borylation

With the 4-bromo-7-methyl-1H-indazole in hand, the next step is the introduction of the boronic ester functionality. The Miyaura borylation is a robust and widely used palladium-catalyzed reaction for this purpose.[5] This reaction involves the coupling of the aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

A typical protocol for the Miyaura borylation of a halo-indazole involves the use of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate (KOAc) in a solvent like dioxane or DMF.[5]

Hydrolysis to the Boronic Acid

The pinacol ester can be hydrolyzed to the corresponding boronic acid if required, typically under acidic conditions. However, for many applications, particularly Suzuki-Miyaura cross-coupling, the more stable pinacol ester is often used directly.[3]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of complex molecules with a wide range of biological activities. Its primary application lies in the construction of biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction.

Kinase Inhibitors

A significant number of kinase inhibitors feature the indazole core, which can act as an ATP surrogate, effectively competing for the ATP-binding site of the kinase.[1] The 7-methyl group can provide additional potency and selectivity by interacting with hydrophobic regions of the kinase domain.[1] The ability to use this compound to couple with various aryl and heteroaryl halides allows for the rapid generation of libraries of potential kinase inhibitors for screening and optimization.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

A Technical Guide to the Physical and Chemical Stability of 7-Methyl-1H-indazole-4-boronic acid

Introduction: The Critical Role of Stability in Drug Development

7-Methyl-1H-indazole-4-boronic acid is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly through Suzuki-Miyaura cross-coupling reactions.[1] The boronic acid functional group, while versatile, introduces inherent stability challenges that must be thoroughly understood and characterized to ensure the quality, safety, and efficacy of any resulting drug substance. This guide provides a comprehensive overview of the physical and chemical stability of this compound, offering both foundational principles and actionable experimental protocols for its assessment. Our focus is on providing researchers, scientists, and drug development professionals with the insights necessary to anticipate and mitigate stability-related issues throughout the development lifecycle.

I. Fundamental Stability Considerations for Aryl Boronic Acids

The stability of an aryl boronic acid such as this compound is not an intrinsic, immutable property but rather a function of its environment. Several key factors can influence its degradation, and understanding these is paramount to designing robust handling, storage, and formulation strategies.

The Dual Nature of Boronic Acid Stability: Solid-State vs. Solution

It is crucial to distinguish between the stability of this compound in its solid form and its behavior in solution.

-

Solid-State Stability: In the solid state, the primary concerns are susceptibility to moisture, temperature, and light. Boronic acids are known to be prone to dehydration, which can lead to the formation of cyclic anhydrides, known as boroxines.[2] While this process is often reversible upon exposure to water, it can impact the material's physical properties and assay values. Long-term storage recommendations typically include refrigeration and protection from moisture, often under an inert atmosphere like nitrogen to prevent oxidation.[3]

-

Solution Stability: In solution, the stability of this compound is significantly more complex and is influenced by pH, solvent composition, temperature, and the presence of oxidizing agents.[4] Common degradation pathways in solution include protodeboronation and oxidation.

Key Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.

-

Protodeboronation: This is a common degradation pathway for aryl boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding the corresponding arene (in this case, 7-methyl-1H-indazole) and boric acid.[4] This reaction can be catalyzed by both acidic and basic conditions. The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the aryl group.[4][5]

-

Oxidation: The boron atom in boronic acids is susceptible to oxidation, particularly by reactive oxygen species (ROS).[6][7] This can lead to the formation of the corresponding phenol (7-methyl-1H-indazol-4-ol) and boric acid.[8] The rate of oxidation can be influenced by the presence of metal ions and exposure to light. Storing solutions under an inert atmosphere and in the dark can help to minimize oxidative degradation.[3]

-

Boroxine Formation: In non-aqueous or low-water content solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides called boroxines.[2] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the boronic acid.

Below is a diagram illustrating the major degradation pathways for an aryl boronic acid.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 6. pnas.org [pnas.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 7-Methyl-1H-indazole-4-boronic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus has solidified its position as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of clinically relevant molecules, particularly within oncology.[1][2] This technical guide delves into the specific utility and strategic application of a key derivative, 7-Methyl-1H-indazole-4-boronic acid , a versatile building block for the synthesis of next-generation therapeutic agents. We will explore the rationale behind its design, its pivotal role in constructing potent kinase inhibitors, and provide detailed, field-proven experimental protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool to accelerate their discovery programs.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, offers a unique combination of features that make it exceptionally valuable in drug design.[3][4] It serves as an excellent bioisostere for endogenous structures like purines, enabling it to form critical hydrogen bond interactions within the ATP-binding pocket of protein kinases.[5] Specifically, the indazole's N1-H acts as a hydrogen bond donor, while the N2 nitrogen can act as an acceptor, mimicking the interactions of the adenine base of ATP with the kinase hinge region.[5] This bioisosterism is a cornerstone of its success in developing potent and selective kinase inhibitors.[6][7]

Furthermore, indazole-containing compounds often exhibit favorable pharmacokinetic properties. Compared to simpler bioisosteres like phenols, indazoles tend to be more lipophilic and less susceptible to Phase I and II metabolism, potentially leading to improved oral bioavailability and metabolic stability.[5]

The "Magic Methyl" Advantage: Rationale for the 7-Methyl Group

The strategic placement of a methyl group on a drug scaffold can have a profound and often disproportionately positive impact on its properties, a phenomenon frequently referred to as the "magic methyl" effect in medicinal chemistry.[8] The introduction of the methyl group at the 7-position of the indazole ring in This compound is a deliberate design choice aimed at enhancing multiple molecular attributes:

-

Improved Metabolic Stability: The methyl group can act as a "metabolic shield," sterically hindering access by metabolizing enzymes like cytochrome P450s to nearby sites on the molecule that would otherwise be susceptible to oxidative metabolism.[9] This can lead to a longer half-life and improved in vivo exposure.

-

Enhanced Binding Affinity: The methyl group can engage in favorable van der Waals or hydrophobic interactions within a specific sub-pocket of the target protein, thereby increasing binding affinity and potency.[10] This can also contribute to improved selectivity if the sub-pocket is not conserved across related kinases.

-

Conformational Rigidity: The presence of the methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding.

Core Application: Synthesis of Potent Kinase Inhibitors

The primary and most powerful application of This compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][11] This reaction facilitates the formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, providing a robust and versatile method for assembling complex molecular architectures.

Case Study: Polo-like Kinase 4 (PLK4) Inhibitors

A prime example of the strategic use of the indazole scaffold is in the development of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a high-priority target in oncology.[12][13] Overexpression of PLK4 is implicated in tumorigenesis, making its inhibition a promising therapeutic strategy.[12]

The potent and selective PLK4 inhibitor, CFI-400945 , currently in clinical trials, features a complex indazole-derived core.[1][12][14] While the exact synthesis of CFI-400945 may involve a multi-step process, the core structure highlights the importance of substituted indazoles in achieving high potency and selectivity. The indazole moiety in CFI-400945 forms key hydrogen bonds with the hinge region of PLK4, specifically with residues Glu-90 and Cys-92, anchoring the inhibitor in the ATP-binding site.[6]

Signaling Pathway of PLK4 and Point of Inhibition

The following diagram illustrates the central role of PLK4 in centriole duplication and the mechanism of action for inhibitors like CFI-400945.

Caption: Simplified PLK4 signaling pathway in centriole duplication and the point of therapeutic intervention.

Experimental Protocols: The Suzuki-Miyaura Coupling

The following is a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using This compound . This protocol should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl halide (e.g., a bromopyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or DMF/water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane and water in a 4:1 ratio. The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave-assisted reactions, temperatures up to 120 °C for shorter durations (e.g., 30-60 minutes) can be employed.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory potency of selected indazole-containing kinase inhibitors, demonstrating the effectiveness of this scaffold in achieving low nanomolar activity.

| Compound/Inhibitor | Target Kinase | IC₅₀ / Kᵢ | Cell-Based Potency (GI₅₀) | Reference |

| CFI-400945 | PLK4 | Kᵢ = 0.26 nM, IC₅₀ = 2.8 nM | Potent growth inhibition | [2] |

| Aurora B | IC₅₀ = 98 nM | [2] | ||

| TrkA | IC₅₀ = 6 nM | [2] | ||

| Axitinib | PLK4 | Kᵢ = 4.2 nM | [15] | |

| VEGFR | Potent inhibitor | [15] | ||

| Compound C05 (Indazole-based) | PLK4 | IC₅₀ < 0.1 nM | MCF-7: 0.979 µM | [15] |

| Compound 28t (Indazole-based) | PLK4 | IC₅₀ = 74 nM | Weak cellular activity | [15] |

Emerging Applications: GPCR Allosteric Modulators

While the application of This compound is most established in the realm of kinase inhibitors, the unique properties of boronic acids open avenues for other therapeutic targets. Boronic acids have the ability to form reversible covalent bonds with serine residues in proteins.[16] This property is being explored in the design of allosteric modulators for G-protein coupled receptors (GPCRs).[16]

Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling. The development of boronic acid-containing probes has been instrumental in studying the conformational dynamics of GPCRs and identifying novel allosteric binding pockets.[16] While specific examples utilizing the 7-methyl-indazole scaffold are not yet widely reported, this represents a promising area for future research and application of this versatile building block.

Conclusion

This compound is a high-value, strategic building block in modern medicinal chemistry. Its indazole core provides a proven scaffold for potent kinase inhibition, while the 7-methyl group offers the potential for enhanced pharmacokinetic and pharmacodynamic properties. The boronic acid functionality enables robust and versatile synthesis of complex molecules through the Suzuki-Miyaura coupling. As the demand for novel, selective, and orally bioavailable kinase inhibitors continues to grow, the strategic application of well-designed building blocks like This compound will be paramount to the success of future drug discovery endeavors.

References

- 1. d-nb.info [d-nb.info]

- 2. selleckchem.com [selleckchem.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Methyl-1H-indazole-4-boronic acid

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The ability to functionalize this heterocyclic system with precision is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures from organoboronic acids and organic halides.[4] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 7-Methyl-1H-indazole-4-boronic acid, a key building block for accessing novel indazole-based compounds.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > Cl.

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom of the organoboronic acid (R²-B(OH)₂) to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8] The choice of base is therefore critical and can significantly influence the reaction outcome.[9]

-

Reductive Elimination: In the final step, the two organic moieties (R¹ and R²) on the palladium(II) complex are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

-

This compound (or its pinacol ester)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and visualization system

Experimental Workflow

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, 0.05 equivalents) to the flask.

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed solvents to the reaction mixture. A common solvent system is a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table outlines key parameters for optimization and common troubleshooting strategies.

| Parameter | Recommended Starting Conditions | Optimization and Troubleshooting Strategies |

| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | If the reaction is sluggish, consider other catalysts such as Pd(PPh₃)₄ or more active pre-catalysts with bulky phosphine ligands.[7] |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | The choice of base is crucial. Weaker bases may be insufficient, while stronger bases can cause side reactions. K₃PO₄ is also a common and effective base.[7] |

| Solvent | 1,4-Dioxane/Water (4:1) | Other solvent systems such as toluene/water or DMF/water can be explored. Ensure solvents are properly degassed to prevent catalyst deactivation. |

| Temperature | 80-100 °C | Lower temperatures may be possible with more active catalysts. If decomposition is observed, a lower temperature should be trialed. |

| Boronic Acid Stability | Use fresh or properly stored boronic acid | N-heterocyclic boronic acids can be prone to decomposition.[1][10] If protodeboronation is an issue, consider using the more stable pinacol ester derivative or MIDA boronate.[10][11][12] |

Safety Considerations

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound pinacol ester is listed as corrosive and an irritant.[11] Handle with care and avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling is a robust and highly valuable transformation in modern organic synthesis. The protocol and guidelines presented in this application note provide a solid foundation for the successful coupling of this compound, enabling the synthesis of novel indazole-containing molecules for drug discovery and development. Careful consideration of the reaction parameters and a systematic approach to optimization will ensure high yields and purity of the desired products.

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boronmolecular.com [boronmolecular.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. H53139.03 [thermofisher.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C14H19BN2O2 | CID 68665892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 7-Methyl-1H-indazole-4-boronic Acid for the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology. Their role as central nodes in cellular signaling pathways means that their dysregulation is a hallmark of many cancers.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and within this field, certain molecular scaffolds have emerged as "privileged structures" due to their recurring success. The indazole ring is a prominent example of such a scaffold, widely employed in the design of potent kinase inhibitors.[2][3][4][5]

The power of the indazole moiety lies in its unique electronic and structural properties. It can act as a bioisostere for native structures like indoles or phenols and possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), enabling critical interactions within the ATP-binding pocket of kinases, often with the hinge region that anchors the inhibitor.[6] This versatility has led to the development of inhibitors targeting a wide array of kinases, including RAF, Aurora, and VEGFR.[4][5][7]

This guide focuses on a specific, highly valuable building block: 7-Methyl-1H-indazole-4-boronic acid . The strategic placement of the methyl group and the boronic acid handle makes this reagent a powerful tool for medicinal chemists. The boronic acid at the C4 position provides a versatile point of attachment for constructing biaryl systems via the robust and reliable Suzuki-Miyaura cross-coupling reaction, allowing chemists to systematically explore the kinase active site to optimize potency and selectivity.[8][9][10]

The Scientific Rationale: Why this compound?

The choice of a synthetic building block is never arbitrary; it is a decision rooted in optimizing the structure-activity relationship (SAR). The specific substitution pattern of this compound offers several distinct advantages:

-

Core Hinge Binding: The 1H-indazole core is perfectly suited to form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, a foundational interaction for many ATP-competitive inhibitors.[6]

-

Vectorial Exploration at C4: The boronic acid at the 4-position directs synthetic diversification towards a key region of the ATP-binding site. Coupling various aryl and heteroaryl partners at this position allows for the exploration of hydrophobic pockets and the formation of additional interactions to enhance affinity and selectivity.[10]

-

Modulation via the C7-Methyl Group: The methyl group at the 7-position is not merely a passive substituent. It can serve multiple roles:

-

Steric Influence: It can subtly alter the orientation of the indazole ring within the binding pocket, fine-tuning the geometry of key interactions.

-

Hydrophobic Interactions: It can engage with nearby hydrophobic residues, contributing favorably to the overall binding affinity.[5]

-

Metabolic Blocking: It can block a potential site of metabolic oxidation, improving the pharmacokinetic profile of the final compound.

-

This combination of a robust hinge-binding element with two distinct points for SAR modulation makes this reagent a cornerstone for building sophisticated kinase inhibitor libraries.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, prized for its functional group tolerance, mild reaction conditions, and the stability of the boronic acid reagents.[12][13]

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or heteroaryl halide).

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center. This step requires a base to activate the boronic acid.[11][14]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a 4-(Heteroaryl)-7-methyl-1H-indazole Scaffold

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide. This procedure should be optimized for specific substrates.

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Reagent & Materials Table

| Reagent/Material | M.W. | Amount (mmol) | Equivalents | Mass/Volume |

| This compound | 175.99 | 1.0 | 1.0 | 176 mg |

| Heteroaryl Bromide | - | 1.1 | 1.1 | Varies |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.0 | 3.0 | 415 mg |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 0.05 | 0.05 | 37 mg |

| 1,4-Dioxane, anhydrous | 88.11 | - | - | 8 mL |

| Water, degassed | 18.02 | - | - | 2 mL |

| Oven-dried Schlenk flask with stir bar | - | 1 | - | - |

| Nitrogen or Argon gas supply | - | - | - | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (176 mg, 1.0 mmol), the heteroaryl bromide (1.1 mmol, 1.1 equiv.), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.[15]

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by bubbling with an inert gas for at least 20 minutes.[1][15]

-

Degassing: Bubble argon or nitrogen gently through the stirred reaction mixture for another 15 minutes to ensure the removal of all dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (37 mg, 0.05 mmol).

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 8-12 hours).[8]

-

Work-up:

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.[8]

-

Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-(heteroaryl)-7-methyl-1H-indazole product.[1]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Field-Proven Insights & Troubleshooting

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to successful synthesis.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Protodeboronation | • Excess water or protic impurities in the solvent.• High reaction temperature or prolonged reaction time.[1] | • Use anhydrous solvents and minimize water content where possible.• Lower the reaction temperature if the reaction proceeds efficiently.• Monitor the reaction closely and stop it once the starting material is consumed. |

| Homocoupling | • Presence of oxygen, leading to oxidative coupling of the boronic acid.• Inefficient transmetalation compared to the homocoupling pathway.[15] | • Ensure rigorous and thorough degassing of solvents and the reaction mixture.[15]• Maintain a positive pressure of inert gas throughout the reaction.• Screen alternative ligands or catalyst systems that may favor the desired cross-coupling. |

| Low Yield / No Reaction | • Inactive catalyst (degraded by oxygen).• Inappropriate choice of base, solvent, or temperature for the specific substrates.• Sterically hindered or electronically deactivated coupling partner. | • Use a fresh, high-quality catalyst.• Perform a small-scale screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and catalysts (e.g., Pd(PPh₃)₄).[16][17]• Increase the reaction temperature or switch to a higher-boiling solvent like toluene. |

Application Case Study: Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. Mutations in components of this pathway, particularly the B-RAF kinase, are a major driver in many cancers, including melanoma. Inhibitors that target the mutated B-RAF V600E oncoprotein, such as Vemurafenib, have shown significant clinical success.[18][19]

The synthesis of such inhibitors often relies on a key C-C bond formation to link a core scaffold to a recognition element. Using this compound allows for the construction of novel B-RAF inhibitors where the indazole moiety can serve as the hinge-binding element.

Caption: Simplified RAS-RAF-MEK-ERK pathway and the point of B-RAF inhibition.

Representative Indazole-Based Kinase Inhibitors

The indazole scaffold is a component of numerous kinase inhibitors, some of which are approved drugs or in clinical development.

| Compound Name | Primary Kinase Target(s) | Reported IC₅₀ |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1-0.2 nM |

| Pazopanib | VEGFR, PDGFR, c-Kit | 10-84 nM |

| Niraparib | PARP1, PARP2 | 3.8, 2.1 nM |

| Compound 10d (Ref. 9) | CRAF | 38.6 nM |

| Compound 17 (Ref. 12) | Aurora A/B | 14 nM / 20 nM |

Note: Data compiled from public sources for illustrative purposes.[4][5][7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rationally design and efficiently synthesize novel kinase inhibitors. Its well-defined structure provides a reliable anchor for hinge binding while offering two distinct vectors for modification to achieve high potency and selectivity. The robust and versatile Suzuki-Miyaura coupling serves as the primary conduit for its application, enabling the rapid generation of diverse compound libraries. By understanding the principles behind its use and mastering the associated protocols, researchers can significantly accelerate their drug discovery programs aimed at developing the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apexbt.com [apexbt.com]

Application Notes & Protocols: Strategic Functionalization of the Indazole Core Utilizing 7-Methyl-1H-indazole-4-boronic acid

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold that can engage with various biological targets through a range of intermolecular interactions. Consequently, indazole derivatives have found applications as potent agents in oncology, anti-inflammatory therapies, and treatments for neurodegenerative diseases.[2][3][4]

The strategic functionalization of the indazole core is a critical endeavor in the hit-to-lead and lead optimization phases of drug discovery. By systematically modifying the core, researchers can fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Among the array of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[4][5] This application note provides a detailed guide to leveraging 7-Methyl-1H-indazole-4-boronic acid, a key building block, for the efficient C-C bond formation at the C4-position of the indazole ring, thereby enabling the synthesis of novel and diverse chemical entities.

Featured Reagent: this compound

This compound is a specialized reagent designed for the straightforward introduction of the 7-methyl-1H-indazol-4-yl moiety onto a variety of molecular scaffolds. The presence of the boronic acid group at the C4-position makes it an ideal coupling partner in Suzuki-Miyaura reactions, while the methyl group at the C7-position can provide beneficial steric and electronic effects, potentially improving metabolic stability or target engagement.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol |

| CAS Number | 1801431-29-0 |

| Appearance | Off-white to light yellow solid |

| Purity | ≥97%[6] |

| SMILES | B(C1=C2C=NNC2=C(C=C1)C)(O)O[6] |

Data sourced from commercial suppliers.[6][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, typically between an organoboron compound (like our featured boronic acid) and an organohalide or triflate.[4] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Equipment

-

This compound

-

Aryl bromide (or other suitable halide/triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the chosen base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C) for the required time (6-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized indazole product.

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Causality and Optimization in Protocol Design

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. Understanding the role of each component is key to troubleshooting and optimizing the reaction for a specific substrate.

-

Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, more challenging couplings may benefit from specialized ligands. For instance, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the oxidative addition and reductive elimination steps, leading to higher yields, especially with less reactive aryl chlorides.[10] Ferrocene-based palladium complexes have also shown excellent catalytic activity in the functionalization of indazoles.[3][11]

-

The Role of the Base: The base is not merely a spectator; it is essential for the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and selectivity. For instance, K₃PO₄ is often effective in couplings involving sterically hindered substrates.[10]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is frequently employed. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst. The choice of solvent can impact the reaction temperature and the solubility of the reaction components.

Applications in Drug Discovery: Building Novel Therapeutics

The functionalization of the indazole core at the C4-position with this compound opens avenues to a vast chemical space. This strategic modification can be employed to synthesize novel compounds with potential therapeutic applications. Indazole-based compounds have been investigated as inhibitors of various protein kinases, which are critical targets in oncology.[1][4] The introduction of new aryl or heteroaryl groups at the C4-position can lead to enhanced binding affinity and selectivity for the target kinase.

Table 2: Examples of Indazole-Based Drug Candidates and Their Targets

| Compound | Therapeutic Area | Biological Target |

| Pazopanib | Oncology | VEGFR, PDGFR, c-Kit |

| Niraparib | Oncology | PARP inhibitor |

| Entrectinib | Oncology | TRK, ROS1, ALK |

| Linifanib | Oncology | VEGFR, PDGFR |

This table showcases examples of approved drugs containing the indazole scaffold to highlight its importance.[1]

Conclusion

This compound is a valuable and versatile building block for the functionalization of the indazole core. Through the robust and reliable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently synthesize diverse libraries of novel indazole derivatives. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and chemical research to explore new chemical space and accelerate the development of next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. labcompare.com [labcompare.com]

- 7. This compound 95% | CAS: 1310404-46-6 | AChemBlock [achemblock.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to the Synthesis of 7-Methyl-1H-indazole-4-boronic acid pinacol ester

Abstract

This document provides a detailed protocol for the preparation of 7-Methyl-1H-indazole-4-boronic acid pinacol ester, a critical building block in contemporary medicinal chemistry and drug development. The indazole motif is a privileged scaffold found in numerous pharmacologically active compounds, and its functionalization via boronic esters enables versatile carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling reactions[1][2]. We present a robust and efficient method centered on the direct C-H activation and borylation of 7-Methyl-1H-indazole. This guide offers a step-by-step experimental protocol, mechanistic insights, characterization data, and field-proven troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

The synthesis of functionalized heterocyclic compounds is a cornerstone of pharmaceutical research. This compound pinacol ester serves as a key intermediate, allowing for the late-stage introduction of aryl and heteroaryl moieties into the indazole core[2][3]. While traditional methods often rely on the borylation of pre-functionalized halo-indazoles, modern approaches favor transition-metal-catalyzed C-H activation for its superior atom economy and step efficiency[4][5].

This guide focuses on an Iridium-catalyzed C-H borylation strategy. This method offers high regioselectivity for the C4 position of the indazole ring system, proceeding under relatively mild conditions[6][7]. The catalytic cycle, shown below, typically involves an Iridium(I) precatalyst that, in the presence of a ligand and a boron source like bis(pinacolato)diboron (B₂pin₂), forms an active Iridium(III) species. This species then coordinates to the substrate and facilitates the cleavage of a C-H bond, followed by reductive elimination to yield the desired boronic ester and regenerate the catalyst.

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| 7-Methyl-1H-indazole | >98% | Sigma-Aldrich | Ensure dryness before use. |

| Bis(pinacolato)diboron (B₂pin₂) | >98% | Combi-Blocks | Handle under an inert atmosphere. |

| [Ir(OMe)(cod)]₂ (Iridium precatalyst) | >97% | Strem Chemicals | Air and moisture sensitive. Store and handle in a glovebox. |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | >98% | Sigma-Aldrich | Ligand for the catalyst. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use from a solvent purification system or a freshly opened bottle. |